molecular formula C19H11FN2O4 B3320668 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione CAS No. 125727-57-3

2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione

Cat. No.: B3320668
CAS No.: 125727-57-3
M. Wt: 350.3 g/mol
InChI Key: YKHVDPLCPFTZIL-UHFFFAOYSA-N
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Description

2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C19H11FN2O4 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione is protoporphyrinogen oxidase (Protox) . Protox is a key enzyme in the heme and chlorophyll biosynthesis pathway in plants, making it an effective target for herbicidal action.

Mode of Action

The compound acts by inhibiting the activity of Protox . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll. The accumulation of protoporphyrinogen IX leads to the production of reactive oxygen species, causing cell damage and ultimately plant death .

Biochemical Pathways

The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency impairs various cellular functions, including photosynthesis, leading to the death of the plant .

Pharmacokinetics

It is known that the compound is a contact herbicide, absorbed by foliage or germinating seedlings

Result of Action

The result of the compound’s action is the wilting, necrosis, and chlorosis of the plant within 24 hours of application . It effectively controls annual and biennial broadleaf weeds and grasses .

Properties

IUPAC Name

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,3-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHVDPLCPFTZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione
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2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione
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2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione
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2-(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)isoindole-1,3-dione

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